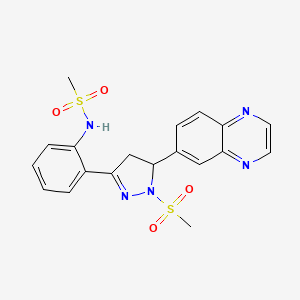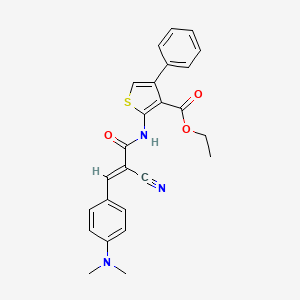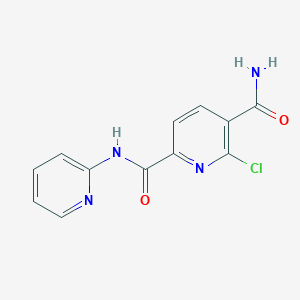
N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound with a significant structure that combines several aromatic and heterocyclic elements. This complex arrangement allows for diverse interactions and chemical behavior, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthetic routes for N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide are multi-step processes that typically involve the formation of its pyrazole and quinoxaline rings, followed by the coupling of these structures. Common reaction conditions might include the use of catalysts such as palladium or copper, with solvents like dimethylformamide or toluene, under controlled temperatures.
Industrial production methods: could involve scale-up procedures that ensure the purity and yield of the compound. This could entail optimizing the reaction conditions and using techniques like crystallization or chromatography for purification.
Analyse Chemischer Reaktionen
Types of reactions:
Oxidation: The compound can undergo oxidation, particularly at the sulfonamide group, potentially forming sulfone derivatives.
Reduction: Reduction reactions might target the quinoxaline ring, leading to dihydro or tetrahydro derivatives.
Substitution: Various substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common reagents and conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major products: The major products depend on the specific reaction but often involve modifications at the sulfonamide, pyrazole, or quinoxaline moieties.
Wissenschaftliche Forschungsanwendungen
This compound has numerous applications across different scientific fields:
Chemistry: Used as a building block for more complex organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its therapeutic potentials, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects is multifaceted. It often involves interactions at the molecular level, where it can bind to specific proteins or enzymes, thereby altering their function. These interactions might involve hydrogen bonding, van der Waals forces, or hydrophobic interactions, leading to changes in cellular pathways and biological outcomes.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, such as those with simpler sulfonamide or pyrazole structures, N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its combined quinoxaline-pyrazole structure which offers unique binding properties and enhanced stability. Similar compounds include:
Sulfonamide derivatives: without the quinoxaline or pyrazole moieties.
Quinoxaline compounds: lacking the sulfonamide or pyrazole groups.
Eigenschaften
IUPAC Name |
N-[2-(2-methylsulfonyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-29(25,26)23-15-6-4-3-5-14(15)17-12-19(24(22-17)30(2,27)28)13-7-8-16-18(11-13)21-10-9-20-16/h3-11,19,23H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYQCKZDEGOUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride](/img/structure/B2891143.png)




![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide](/img/structure/B2891153.png)



![N-(4-butylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2891160.png)
